molecular formula C12H9BrClNO2S B6713201 N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide

N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide

Cat. No.: B6713201
M. Wt: 346.63 g/mol
InChI Key: RYYSPIKXWHACID-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a brominated hydroxyphenyl group and a chlorinated thiophene carboxamide moiety

Properties

IUPAC Name

N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-8-5-7(1-2-10(8)16)6-15-12(17)11-9(14)3-4-18-11/h1-5,16H,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYSPIKXWHACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C=CS2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent to yield 3-bromo-4-hydroxybenzaldehyde.

    Formylation: The brominated product is then subjected to formylation to introduce the formyl group, resulting in 3-bromo-4-hydroxybenzaldehyde.

    Thienylation: The formylated compound is reacted with 3-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-oxophenylmethyl-3-chlorothiophene-2-carboxamide.

    Reduction: Formation of 4-hydroxyphenylmethyl-3-chlorothiophene-2-carboxamide.

    Substitution: Formation of 3-methoxy-4-hydroxyphenylmethyl-3-chlorothiophene-2-carboxamide.

Scientific Research Applications

N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide: shares structural similarities with other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined brominated hydroxyphenyl and chlorinated thiophene carboxamide structure. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.

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